2-(3-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetonitrile oxalate
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Overview
Description
2-(3-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetonitrile oxalate is a complex organic compound that features a thiophene ring, an oxadiazole ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetonitrile oxalate typically involves multiple steps. One common approach is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction. This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetonitrile oxalate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring can yield various reduced oxadiazole derivatives.
Scientific Research Applications
2-(3-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetonitrile oxalate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-(3-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetonitrile oxalate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds containing the thiophene ring, such as thiophene sulfoxide and thiophene sulfone.
Oxadiazole derivatives: Compounds containing the oxadiazole ring, such as 1,2,4-oxadiazole and 1,3,4-oxadiazole.
Azetidine derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid.
Uniqueness
What sets 2-(3-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetonitrile oxalate apart from similar compounds is its unique combination of three different heterocyclic rings. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
oxalic acid;2-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS.C2H2O4/c12-2-3-15-5-9(6-15)11-13-10(14-16-11)8-1-4-17-7-8;3-1(4)2(5)6/h1,4,7,9H,3,5-6H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKPWSIBAWEJAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC#N)C2=NC(=NO2)C3=CSC=C3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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